molecular formula C13H9ClN2O B1627356 2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine CAS No. 60772-55-6

2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine

Cat. No.: B1627356
CAS No.: 60772-55-6
M. Wt: 244.67 g/mol
InChI Key: BHTFQHPYTBRSLG-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C13H9ClN2O and a molecular weight of 244.68 g/mol . This compound is characterized by its unique structure, which includes a chlorinated phenyl group and an oxazolo[4,5-b]pyridine moiety. It is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.

Chemical Reactions Analysis

2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes and disrupt cellular functions .

Comparison with Similar Compounds

2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2-chloro-3-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c1-8-4-2-5-9(11(8)14)13-16-12-10(17-13)6-3-7-15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTFQHPYTBRSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577234
Record name 2-(2-Chloro-3-methylphenyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60772-55-6
Record name 2-(2-Chloro-3-methylphenyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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